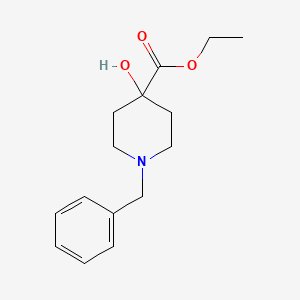

Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate

Übersicht

Beschreibung

Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group and a hydroxyl group attached to the piperidine ring, along with an ethyl ester group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with piperidine-4-carboxylic acid or its derivatives.

Benzyl Protection: The piperidine ring is benzyl-protected to prevent unwanted reactions at the nitrogen atom.

Hydroxylation: The benzyl-protected piperidine is then hydroxylated at the 4-position.

Esterification: Finally, the carboxylic acid group is esterified with ethanol to produce the ethyl ester derivative.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar steps as described above but optimized for higher yields and efficiency. The process may include the use of catalysts and specific reaction conditions to ensure the purity and quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.

Reduction: Reduction reactions can be performed on the compound, particularly targeting the ester group, resulting in the formation of the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides and amines can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Benzaldehyde, Benzoic acid

Reduction: this compound alcohol

Substitution: Various substituted piperidines depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand the interaction of piperidine derivatives with biological targets.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the biological system and the specific derivatives synthesized from this compound.

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is similar to other piperidine derivatives, but its unique combination of functional groups (benzyl, hydroxyl, and ethyl ester) sets it apart. Some similar compounds include:

Piperidine-4-carboxylic acid

Ethyl piperidine-4-carboxylate

1-Benzylpiperidine

4-Hydroxypiperidine

These compounds share the piperidine core but differ in their substituents, leading to variations in their chemical properties and applications.

Biologische Aktivität

Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Molecular Characteristics:

- Molecular Formula: C15H21NO3

- Molecular Weight: 263.34 g/mol

- CAS Number: 956010-25-6

- Solubility: Soluble in organic solvents

These properties indicate that this compound is stable under standard laboratory conditions and suitable for various applications in research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It acts as a ligand, binding to enzymes or receptors and modulating their activity, which can lead to significant changes in cellular pathways and biological processes.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. Inhibition of these enzymes can enhance cholinergic signaling, relevant for conditions such as Alzheimer's disease .

- Receptor Modulation: It has been studied as a potential histamine H3 receptor antagonist/inverse agonist, suggesting a role in modulating neurotransmitter release and possibly impacting cognitive functions .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, it demonstrated cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutic agents like bleomycin .

Neuroprotective Effects

The compound's ability to inhibit cholinesterases positions it as a candidate for neuroprotective therapies. By preventing the breakdown of acetylcholine, it may help improve cognitive function and memory retention in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Inhibits AChE and BuChE | |

| Receptor Modulation | Acts as H3 receptor antagonist |

Applications in Research

This compound serves multiple roles in scientific research:

- Medicinal Chemistry: As a building block for synthesizing new therapeutic agents targeting neurological disorders.

- Pharmacological Studies: Investigating its effects on neurotransmitter systems and potential applications in treating cognitive decline.

- Antitumor Research: Exploring its mechanisms of action against various cancer types to develop novel anticancer therapies.

Eigenschaften

IUPAC Name |

ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-19-14(17)15(18)8-10-16(11-9-15)12-13-6-4-3-5-7-13/h3-7,18H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQMUKDYUGBROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297458 | |

| Record name | ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23781-00-2 | |

| Record name | NSC116043 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.